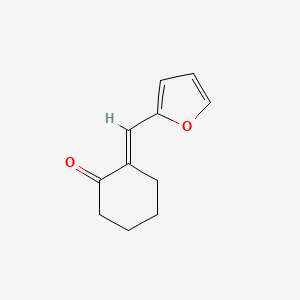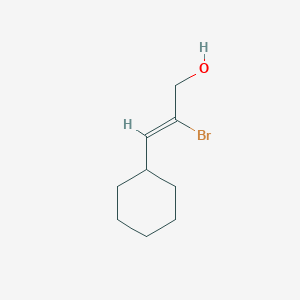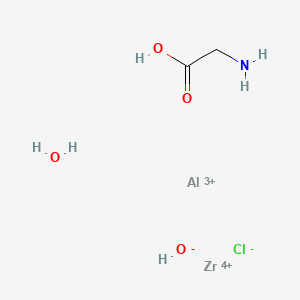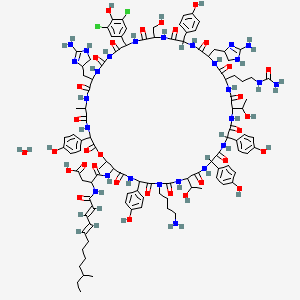
Enramycin B
Descripción general
Descripción
Enramycin B is a polypeptide antibiotic recognized for its unique molecular structure and significant activity against Gram-positive bacteria, particularly against harmful intestinal clostridium. It is produced through the fermentation process of Streptomyces fungidicus and comprises two major homologs: enramycin A and this compound, with enramycin A being the predominant form. This compound has been extensively studied for its synthesis, molecular structure, chemical reactions, properties, and its application as a new feed additive due to its antibacterial mechanism and market potential (Du Zhi-gan, 2013).
Synthesis Analysis
This compound, along with its counterparts, is synthesized through complex biochemical pathways involving Streptomyces species. The synthesis processes often require intricate steps that include the formation of specific peptide bonds and cyclization reactions to form the compound's unique structure. For example, the synthesis of related streptogramin B antibiotics involves on-resin cyclization designed to allow production of analogues with diversification at multiple positions, demonstrating the complexity and versatility of synthetic approaches in this antibiotic class (A. Shaginian et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound is distinguished by its polypeptide nature, consisting of a sequence of amino acids that form a complex structure, enabling its antibacterial activity. This structure is crucial for its mechanism of action, targeting Gram-positive bacterial cell walls. Structural analyses, such as those conducted through NMR spectroscopy and molecular modeling, provide insights into the arrangement of its amino acid constituents and the presence of specific functional groups critical to its biological activity (Liujie Huo et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound typically focus on its synthesis and the modifications it can undergo to enhance its activity or stability. These reactions may include peptide bond formation, cyclization, and the introduction of various side chains or functional groups. The chemical properties of this compound, such as its solubility, stability, and reactivity, are influenced by its peptide structure and the specific amino acids it contains, which dictate its interactions with microbial targets (C. Mahlert et al., 2005).
Physical Properties Analysis
The physical properties of this compound, including its solubility, melting point, and molecular weight, are determined by its complex polypeptide structure. These properties are essential for its formulation and administration as a feed additive. Studies on this compound often explore its physicochemical characteristics to optimize its use and efficacy in various applications (M. Ngoh et al., 2018).
Chemical Properties Analysis
This compound's chemical properties are characterized by its action against Gram-positive bacteria, which is attributed to its unique structure that disrupts bacterial cell wall synthesis. Its mechanism of action and resistance profile are critical aspects of its chemical properties, making it an effective antibiotic in feed additives. The specificity and efficacy of this compound against target bacteria are a significant focus of chemical property analysis (Wu Jiaxin et al., 2014).
Aplicaciones Científicas De Investigación
Enramycin B is part of the enramycin antibiotic, effective against gut flora pathogens. It is a fermentation product of Streptomyces fungidicus. This compound, when administered orally in feed to broiler chickens, results in tissue levels well below established maximum residue limits, indicating its safety for consumption in poultry products (Ngoh et al., 2018).
Enramycin, including this compound, exhibits strong activity against Gram-positive bacteria and is particularly effective against harmful intestinal Clostridium. It is used as a new feed additive and has significant market potential (Du Zhi-gan, 2013).
A purification process for enramycin, including this compound, has been developed using macroporous resin and reversed phase chromatography. This process achieves high purity levels, which is important for its use as a safe animal feed additive (Wu Jiaxin et al., 2014).
Enramycin demonstrates high antibacterial activity against antibiotic-resistant strains of staphylococci and is considered an effective agent against which bacterial resistance is unlikely to increase significantly (Kawakami et al., 1971).
Enramycin's effects on ruminal fermentation and alimentary behavior in bovines have been studied, indicating that it does not significantly influence the molar proportion of certain acids, pH, ammoniacal-N concentration, or dry matter intake (Borges et al., 2008).
The use of enramycin, including this compound, induces specific changes in the cecal microbiota of broiler chicken, impacting the bacterial species present in the gut. This suggests its role in modifying the gut microbiome in poultry (Costa et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2/b11-9+,19-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUSQKMYNTYOW-MWUYRYRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H140Cl2N26O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718649 | |
| Record name | PUBCHEM_56842192 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11115-82-5, 12772-37-1 | |
| Record name | Enramycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PUBCHEM_56842192 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the differences in purification methods for Enramycin A and Enramycin B?
A: Both Enramycin A and this compound can be effectively separated using reversed-phase chromatography techniques. [, ] One study employed a method utilizing an octadecyl reversed-phase bonded silica gel chromatography column with a gradient elution of sodium dihydrogen phosphate-phosphoric acid aqueous solution containing increasing concentrations of methanol. [] Another study achieved separation using a C18 reversed-phase chromatography column with a 0.05 mol/L aqueous potassium dihydrogen phosphate solution-acetonitrile (70:30, V/V, pH 4.5) elution buffer. []
Q2: What is the primary application of Enramycin, and what is its mechanism of action?
A: Enramycin is primarily used as an animal feed additive due to its antibiotic properties against gut pathogens. [] While its exact mechanism of action is not elaborated upon in the provided research, its large molecular size suggests poor absorption from the intestinal lumen, indicating a localized effect within the gut. []
Q3: Are there detectable levels of this compound in broiler tissues after feed administration?
A: Research suggests that this compound, along with Enramycin A, is found in very low concentrations in the liver and kidney tissues of broiler chickens following a 10-day administration of Enramycin at a feed level of 23 ppm. [] Interestingly, no detectable levels were found in muscle or skin-with-attached-fat tissues. [] This further supports the limited systemic absorption of Enramycin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




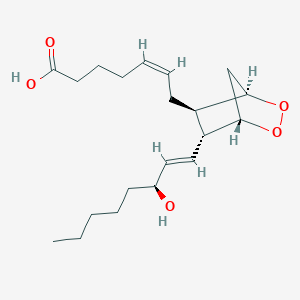

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)
